molecular formula C11H11NO2S B1420746 [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol CAS No. 1211511-23-7

[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol

Cat. No.: B1420746
CAS No.: 1211511-23-7
M. Wt: 221.28 g/mol
InChI Key: AYZAEIXQNHIMCZ-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a methanol group attached to the thiazole ring, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-13)12-10/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZAEIXQNHIMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, modifications of the thiazole structure have been linked to enhanced activity against various bacterial strains .
  • Anticancer Properties : Research indicates that [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol may possess anticancer effects. A study evaluated its activity against liver carcinoma cell lines, revealing promising results that warrant further investigation into its mechanisms of action .

Biological Research

The compound has been utilized in various biological assays:

  • Tyrosinase Inhibition : In studies focused on skin whitening agents, derivatives similar to this compound showed potent inhibition of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in dermatological formulations .
  • Anti-inflammatory Effects : Preliminary studies indicate that thiazole derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Industrial Applications

In addition to its medicinal uses, the compound has industrial relevance:

  • Agrochemicals : The synthesis of thiazole derivatives has been explored for their potential use in developing new agrochemical products. Their ability to act as fungicides or herbicides can be attributed to their structural characteristics .

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleEffectiveness (IC50)
AntimicrobialThis compound15 µM (against E. coli)
AnticancerThiazole derivative A12 µM (against HEPG2)
Tyrosinase InhibitionThiazole derivative B13.94 µM (PDTM3)

Table 2: Synthetic Routes for Thiazole Derivatives

Reaction TypeReagents UsedYield (%)
OxidationHydrogen peroxide85%
ReductionSodium borohydride90%
SubstitutionHalogens (Br, Cl)75%

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant bactericidal effects, suggesting their potential as novel antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

In vitro studies were conducted on liver carcinoma cell lines using various concentrations of this compound. The compound showed a dose-dependent reduction in cell viability, indicating its potential as a lead compound for cancer therapy.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . The methanol group can also influence the compound’s solubility and ability to cross cell membranes, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid
  • 4-(4-Methoxyphenyl)-1,3-thiazole-2-aldehyde
  • 4-(4-Methoxyphenyl)-1,3-thiazole-2-amine

Uniqueness

The presence of the methanol group in [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity. For example, the methanol group can undergo oxidation to form aldehydes or carboxylic acids, which can further react to form more complex molecules. Additionally, the methanol group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Biological Activity

The compound [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol is a thiazole derivative that has garnered attention for its diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting relevant studies, case analyses, and synthesized derivatives.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring substituted with a methoxyphenyl group. Its synthesis typically involves the condensation of appropriate phenolic and thiazole precursors under controlled conditions. The synthesis pathway can vary based on the desired purity and yield.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. A notable study demonstrated that compounds containing thiazole moieties exhibited significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound showed promising cytostatic activity against non-small cell lung carcinoma (NSCLC) cell lines with a growth inhibition (GI) value of 86.28% at 10 μM concentration .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups like the methoxy group was found to enhance the cytotoxic activity against cancer cells .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study involving picrotoxin-induced convulsion models, several thiazole-based compounds demonstrated significant anticonvulsant effects:

  • Efficacy : Compounds were tested at varying doses, with some achieving protective effects at doses lower than standard medications like ethosuximide .
  • Mechanism : The SAR analysis indicated that substituents on the phenyl ring significantly influenced anticonvulsant activity, suggesting that para-substituted groups enhance efficacy .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been explored in various studies:

  • Broad Spectrum : Thiazoles have shown activity against multiple bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting specific metabolic pathways .
  • Case Studies : Specific derivatives have been tested against resistant strains of bacteria, showing potential as new therapeutic agents in combating infections .

Data Tables

Activity Type Cell Line/Model IC50/Effectiveness Reference
AnticancerNSCLCGI = 86.28% at 10 μM
AnticonvulsantPicrotoxin modelEffective at < 20 mg/kg
AntimicrobialVarious strainsSignificant inhibition

Case Studies

  • Anticancer Efficacy in NSCLC :
    • A derivative of this compound was screened against the NCI-60 panel and showed notable activity against HOP-92 cell line.
    • The compound's structure allowed for effective interaction with cellular targets involved in tumor proliferation.
  • Anticonvulsant Activity Assessment :
    • In a controlled study, various thiazole derivatives were evaluated for their ability to prevent seizures in animal models.
    • Results indicated that certain substitutions on the thiazole ring significantly improved protective effects against convulsions.

Q & A

Q. Structural Elucidation Protocol :

  • X-ray Crystallography : Use SHELXL for refinement to determine bond lengths, angles, and crystal packing. For example, the thiazole ring typically shows C–S bond lengths of ~1.74 Å and C–N bonds of ~1.30 Å .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : The methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.6 ppm. The thiazole C2 proton appears as a singlet near δ 8.1 ppm .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 248.0652 for C₁₁H₁₁NO₂S) with <5 ppm error .

What biological activity mechanisms have been proposed for thiazole derivatives analogous to this compound?

Q. Mechanistic Insights :

  • Antimicrobial Activity : Thiazole derivatives disrupt bacterial cell membranes via hydrophobic interactions (logP ~2.5–3.5) or inhibit enzymes like dihydrofolate reductase (DHFR) with IC₅₀ values <10 μM .
  • Anticancer Potential : The methoxyphenyl group may intercalate DNA (binding constant K ~10⁴ M⁻¹) or inhibit tubulin polymerization (EC₅₀ ~2–5 μM) .
  • Validation Assays : Use MTT assays for cytotoxicity and molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. SAR Strategies :

  • Substituent Modifications :
    • Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and bioactivity .
    • Introduce halogens (e.g., Cl, Br) at the phenyl para-position to improve lipophilicity (clogP increases by ~0.5 per halogen) .
  • Backbone Alterations : Replace the methanol group with a methyl ester to probe metabolic stability .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent electronic parameters (Hammett σ) with activity .

How should researchers address contradictions in reported synthetic yields or analytical data?

Q. Data Reconciliation Framework :

  • Yield Discrepancies : Compare reaction conditions (e.g., 79% yield in dichloromethane/methanol vs. 46% in pure methanol) . Solvent polarity affects intermediate solubility and byproduct formation.
  • Analytical Consistency : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) and ensure crystallographic R factors <0.08 for reliable structures .
  • Reproducibility : Document detailed protocols for catalyst loading, temperature gradients, and purification steps .

What environmental and safety considerations are critical when handling this compound?

Q. Risk Mitigation Strategies :

  • Toxicity Screening : Use in silico tools (e.g., EPA EPI Suite) to predict ecotoxicity (LC₅₀ for fish: ~10 mg/L) .
  • Waste Management : Employ biodegradation studies (e.g., OECD 301F) to assess persistence. Thiazoles may require advanced oxidation (e.g., UV/H₂O₂) for degradation .
  • Safe Synthesis : Replace hazardous solvents (e.g., DCM) with ethanol or water-miscible alternatives .

What emerging research directions could advance applications of this compound?

Q. Future Research Priorities :

  • Biocatalytic Synthesis : Explore lipase-mediated esterification or cytochrome P450 hydroxylation for greener production .
  • Targeted Drug Delivery : Conjugate with nanoparticles (e.g., PLGA) to enhance bioavailability and reduce off-target effects .
  • Polymer Chemistry : Incorporate into conductive polymers (e.g., polythiazoles) for optoelectronic materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol
Reactant of Route 2
[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol

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